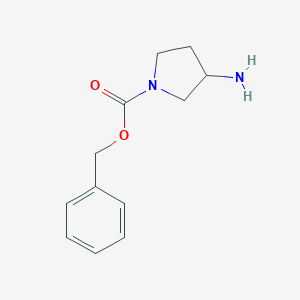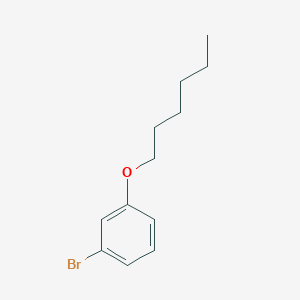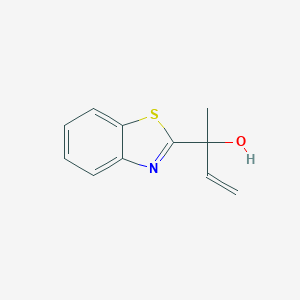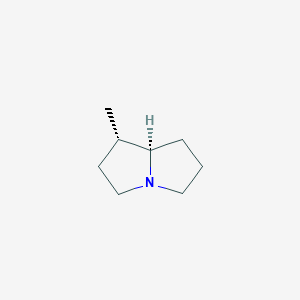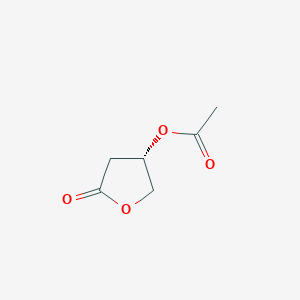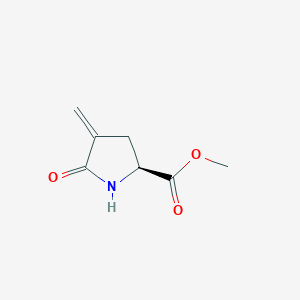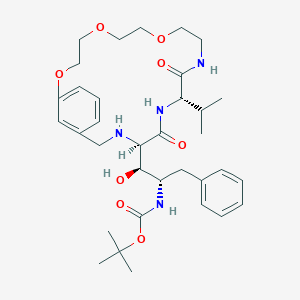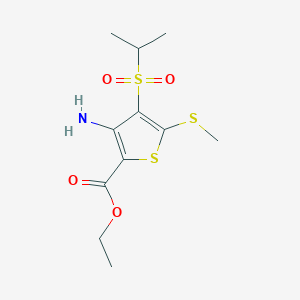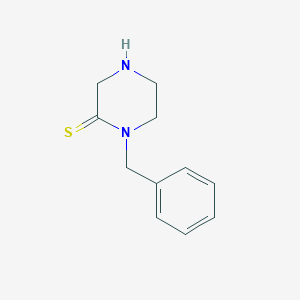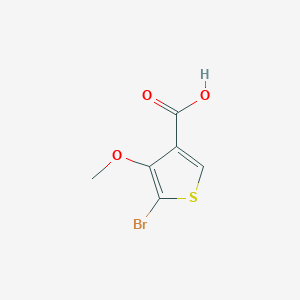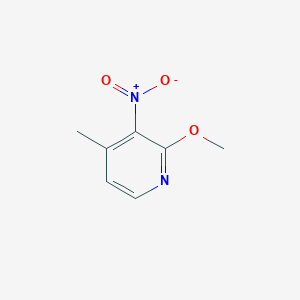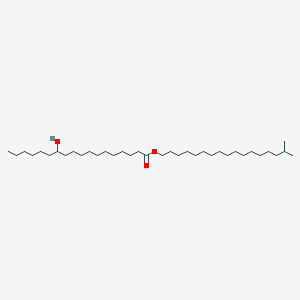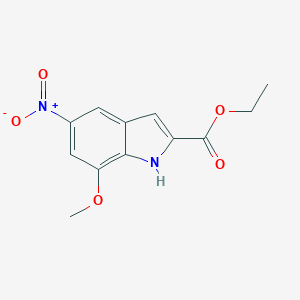
7-メトキシ-5-ニトロ-1H-インドール-2-カルボン酸エチル
説明
Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a methoxy group at the 7th position, a nitro group at the 5th position, and an ethyl ester at the 2nd position of the indole ring. These structural features contribute to its distinct chemical and biological properties.
科学的研究の応用
Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
Indole derivatives, such as ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate, are known to interact with a variety of targets in the body . They have been found to bind with high affinity to multiple receptors , and have been used as inhibitors of Human Reticulocyte 15-Lipoxygenase-1 . These targets play a significant role in various biological processes, including inflammation and lipid metabolism .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. For instance, as an inhibitor of Human Reticulocyte 15-Lipoxygenase-1, it may prevent the enzyme from catalyzing the oxidation of certain fatty acids . This interaction can result in changes in cellular functions and processes.
Biochemical Pathways
Indole derivatives are involved in various biochemical pathways. They can affect the metabolism of tryptophan, a precursor of the plant hormone indole-3-acetic acid . Additionally, they may influence the pathways related to inflammation and lipid metabolism through their interaction with Human Reticulocyte 15-Lipoxygenase-1 .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways it affects. For example, as an inhibitor of Human Reticulocyte 15-Lipoxygenase-1, it could potentially reduce inflammation and lower triglyceride levels . It may also have antiproliferative effects against certain types of cells, such as human leukemia K562 cells .
生化学分析
Cellular Effects
Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to inhibit the growth of cancer cells and exhibit anti-inflammatory properties . The impact of ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate on cell signaling pathways and gene expression can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes involved in tryptophan metabolism . These binding interactions can result in changes in gene expression and modulation of metabolic pathways, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate can change over time. The stability and degradation of the compound are important factors to consider. Indole derivatives are generally stable under standard laboratory conditions, but their long-term effects on cellular function need to be studied further . The temporal effects of ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate on cellular function can provide insights into its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . It is essential to determine the optimal dosage of ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate to maximize its therapeutic benefits while minimizing any toxic or adverse effects.
Metabolic Pathways
Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes . The metabolic pathways of ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate can influence its bioavailability and overall biochemical effects.
Transport and Distribution
The transport and distribution of ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate within cells and tissues are critical for its biochemical activity. Indole derivatives can interact with transporters and binding proteins that facilitate their movement across cellular membranes . Understanding the transport and distribution of ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate can provide insights into its localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate is essential for its activity and function. Indole derivatives can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate within cells can influence its biochemical interactions and overall effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 7-methoxyindole to introduce the nitro group at the 5th position. This is followed by esterification to attach the ethyl ester group at the 2nd position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification .
Industrial Production Methods
In an industrial setting, the production of ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different oxidation states of the indole ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Reduction: 7-methoxy-5-amino-1H-indole-2-carboxylate.
Oxidation: Various oxidized forms of the indole ring.
Substitution: Derivatives with different functional groups replacing the methoxy group.
類似化合物との比較
Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-nitro-1H-indole-2-carboxylate: Lacks the methoxy group, resulting in different chemical and biological properties.
7-Methoxy-1H-indole-2-carboxylate:
5-Nitro-1H-indole-2-carboxylate: Lacks both the methoxy and ethyl ester groups, leading to distinct differences in its chemical behavior and uses
Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.
特性
IUPAC Name |
ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-3-19-12(15)9-5-7-4-8(14(16)17)6-10(18-2)11(7)13-9/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFUBUOOEUNKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570318 | |
| Record name | Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176956-21-1 | |
| Record name | Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


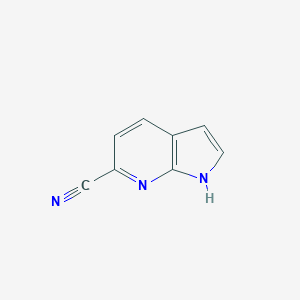
![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)
